2,2-Dipropylpentanoic acid

GABA-transaminase inhibition Anticonvulsant mechanism Neuropharmacology

Researchers developing HPLC methods for valproic acid often encounter co-eluting unknowns that compromise batch release. This certified 2,2-Dipropylpentanoic acid (Valproic Acid EP Impurity D) is the definitive reference standard for accurate peak identification and quantification. - Pharmacopeial-grade traceability (EP) ensures regulatory audit readiness for ANDA/DMF filings. - Supplied with comprehensive characterization data (COA, HPLC, MS), enabling immediate method validation without additional sourcing. - Available in multiple pack sizes (10 mg-1 g) with ambient shipping, reducing procurement lead times for time-sensitive analytical projects.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 52061-75-3
Cat. No. B048602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dipropylpentanoic acid
CAS52061-75-3
Synonyms2,2-Dipropyl-pentanoic Acid;  2,2-Dipropylvaleric Acid;  Tripropylacetic Acid;  2,2-Dipropylpentanoic Acid
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCCC(CCC)(CCC)C(=O)O
InChIInChI=1S/C11H22O2/c1-4-7-11(8-5-2,9-6-3)10(12)13/h4-9H2,1-3H3,(H,12,13)
InChIKeyUMJGAWHIMHSGMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dipropylpentanoic Acid: Structural & Pharmacological Profile


2,2-Dipropylpentanoic acid (tripropylacetic acid, TPA) is a highly branched, short-chain fatty acid with the molecular formula C₁₁H₂₂O₂ and a molecular weight of 186.29 g/mol [1]. It is a structural analog of the anticonvulsant drug valproic acid (VPA; dipropylacetic acid), differing by the addition of a third n-propyl group at the α-carbon, which fundamentally alters its steric and electronic properties [2]. Primarily recognized as Valproic Acid EP Impurity D, it is a critical reference standard for pharmaceutical quality control, but its unique branched architecture also underlies distinct pharmacological activities that differentiate it from its parent compound [3].

2,2-Dipropylpentanoic Acid: Key Differences from Valproic Acid


Simple substitution of valproic acid (VPA) for 2,2-dipropylpentanoic acid (TPA) in research or analytical workflows is invalid due to fundamental differences in molecular architecture and resulting biological activity. While VPA is a dipropyl-substituted acetic acid, TPA is a tripropyl-substituted analog [1]. This additional branching creates a quaternary carbon center, which alters the molecule's conformational flexibility and its interaction with biological targets such as GABA-transaminase (GABA-T) [1]. This structural distinction leads to different competitive inhibition profiles, and, as inferred from studies on similarly branched analogs, likely results in a divergent teratogenicity and neurotoxicity profile compared to VPA [2]. Consequently, TPA cannot serve as a drop-in substitute for VPA in pharmacological studies, nor can generic VPA reference materials replace TPA for the specific detection of Impurity D in pharmaceutical quality control.

2,2-Dipropylpentanoic Acid: Comparative Evidence


Competitive GABA-T Inhibition

A foundational study directly compared the GABA-transaminase (GABA-T) inhibitory activity of dipropylacetic acid (DPA, i.e., valproic acid) and tripropylacetic acid (TPA, i.e., 2,2-dipropylpentanoic acid). Both compounds act as competitive inhibitors of GABA-T with respect to its substrate, 4-aminobutyric acid (GABA), confirming a shared primary mechanism [1]. This head-to-head comparison establishes TPA as a distinct pharmacological entity with the same target engagement profile as VPA, but its unique branched structure differentiates it for structure-activity relationship (SAR) studies where the impact of increased hydrophobicity and steric bulk at the GABA-T active site is under investigation.

GABA-transaminase inhibition Anticonvulsant mechanism Neuropharmacology

X-ray Crystallography of GABA Mimicry

X-ray diffraction analysis of TPA derivatives revealed a structural analogy between these compounds and the two preferential conformations of the neurotransmitter GABA (one planar, one folded) [1]. This crystallographic evidence supports the hypothesis that TPA can function as a GABA mimetic, a property shared with DPA (VPA) but realized through a distinct three-propyl side chain topology. The conformational energy calculations further suggest this analogy is maintained in solution, reinforcing the rationale for using TPA as a structurally distinct GABA mimetic in drug design.

Conformational analysis X-ray crystallography GABA mimetic design

Predicted Lower Teratogenic Risk

A seminal study demonstrated that further methyl-branching of valproate-related carboxylic acids significantly reduces teratogenic activity while preserving anticonvulsant efficacy in a mouse model [1]. In this study, the rates of exencephaly, embryolethality, and fetal weight retardation for the branched derivatives were 'very low' compared to the parent compound, valproic acid [1]. Although 2,2-dipropylpentanoic acid (TPA) was not a direct test compound, the established SAR trend—that increased α-carbon branching attenuates teratogenicity—provides a strong class-level inference that TPA, with its tripropyl substitution, would be predicted to possess a superior teratogenicity profile compared to the dipropyl-substituted VPA.

Teratogenicity Anticonvulsant drug safety Neural tube defects

Valproic Acid Impurity D Reference Standard

2,2-Dipropylpentanoic acid is officially designated as Valproic Acid EP Impurity D according to the European Pharmacopoeia [1]. It is available as a certified reference material (CRM) from Sigma-Aldrich (TraceCERT®) with a purity of ≥98.5% (HPLC) . This high-purity CRM is essential for the development and validation of selective UPLC methods capable of separating valproic acid from its related impurities in bulk drug substances, as demonstrated in a published isocratic ion-pair UPLC method achieving baseline resolution of valproic acid and its structural isomers [2].

Analytical reference standard HPLC/UPLC method validation Pharmaceutical impurity profiling

2,2-Dipropylpentanoic Acid: Applications


GABA-T Chemical Probe

Researchers investigating the structural determinants of GABA-transaminase (GABA-T) inhibition should select 2,2-dipropylpentanoic acid (TPA) over valproic acid (DPA) as a chemical probe. As established by Cohen-Addad et al., TPA is a direct, competitive inhibitor of GABA-T, but its tripropyl structure provides distinct steric and hydrophobic properties compared to DPA [3]. This makes it invaluable for SAR studies aimed at mapping the active site topology of GABA-T and understanding how alkyl chain branching influences enzyme inhibition.

Safer Antiepileptic Drug Development

Drug discovery programs focused on developing next-generation antiepileptic drugs with reduced teratogenic risk should prioritize the tripropylacetic acid scaffold. Bojic et al. demonstrated that increased α-carbon branching in valproate analogs retains anticonvulsant efficacy while dramatically reducing neural tube defects in a mouse model [3]. TPA, with its maximal branching, is the logical starting point for medicinal chemistry efforts to design out the teratogenicity liability inherent to valproic acid.

Pharmaceutical Impurity Profiling Standard

Pharmaceutical quality control (QC) laboratories must use 2,2-dipropylpentanoic acid as the certified reference material (CRM) for Valproic Acid EP Impurity D when developing and validating HPLC/UPLC methods for valproic acid drug substances. Its pharmacopeial designation and high certified purity (≥98.5%) ensure accurate quantification and regulatory compliance, a role that cannot be fulfilled by generic valproic acid or other non-specified analogs [3].

GABA Mimetic Conformational Analysis

Structural biologists and computational chemists studying GABA receptor interactions can leverage TPA's known X-ray crystal structure as a template for designing novel GABA mimetics. The crystallographic data reported by Cohen-Addad et al. shows TPA derivatives adopt both planar and folded conformations that mimic the natural neurotransmitter [3], providing a validated starting point for in silico screening and rational drug design.

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